Cas no 448187-55-1 (1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER)
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER
- QAGKTPRDBMMRRO-UHFFFAOYSA-N
- MFCD08443873
- 448187-55-1
- ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
- LH0038
- SCHEMBL6085823
- ETHYL 3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
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- MDL: MFCD08443873
- Inchi: 1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
- InChI Key: QAGKTPRDBMMRRO-UHFFFAOYSA-N
- SMILES: N1C(C2=CC=CC([N+]([O-])=O)=C2)=C(C(OCC)=O)C=N1
Computed Properties
- Exact Mass: 261.07495584Da
- Monoisotopic Mass: 261.07495584Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 101Ų
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424232-1 g |
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate |
448187-55-1 | 1g |
€623.20 | 2023-04-24 | ||
| abcr | AB424232-5 g |
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate |
448187-55-1 | 5g |
€1248.00 | 2023-04-24 | ||
| abcr | AB424232-1g |
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
448187-55-1 | 1g |
€623.20 | 2025-04-18 | ||
| abcr | AB424232-5g |
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
448187-55-1 | 5g |
€1248.00 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197079-1g |
Ethyl 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate |
448187-55-1 | 98% | 1g |
¥5784.00 | 2024-05-13 | |
| abcr | AB424232-10g |
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate; . |
448187-55-1 | 10g |
€1588.80 | 2025-04-18 |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER Suppliers
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER (CAS No. 448187-55-1): A Comprehensive Overview
1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER, identified by its Chemical Abstracts Service number CAS No. 448187-55-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrazole class of heterocyclic aromatic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER consists of a pyrazole core substituted with a carboxylic acid ethyl ester group at the 4-position and a 3-nitrophenyl group at the 3-position. This unique arrangement of functional groups imparts distinct chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their ability to modulate various biological pathways. Pyrazole derivatives, in particular, have shown promise in the development of drugs targeting inflammation, cancer, and infectious diseases. The presence of both the carboxylic acid ethyl ester and the nitrophenyl group in 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER suggests potential interactions with biological targets that could lead to novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The carboxylic acid ethyl ester functionality can be further modified through various chemical reactions, such as hydrolysis or transesterification, to yield different derivatives with tailored properties. This flexibility makes 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER a versatile building block for drug discovery programs.
Recent studies have highlighted the pharmacological significance of nitrophenyl-substituted pyrazoles. The nitro group is known to enhance binding affinity and metabolic stability, while also serving as a site for bioconversion into reactive species that can interact with biological targets. For instance, research has demonstrated that nitroaromatic compounds can undergo bio-reduction to form reactive nitrogen species (RNS), which play a crucial role in modulating inflammatory responses.
The synthesis of 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.
The biological activity of this compound has been explored in various preclinical studies. Initial assays have indicated potential efficacy against certain enzymatic targets relevant to cancer progression and inflammation. The nitrophenyl moiety appears to contribute significantly to these interactions by engaging with specific amino acid residues in the target proteins. Further investigation is warranted to elucidate the exact mechanisms of action and identify potential off-target effects.
In conclusion, 1H-PYRAZOLE-4-CARBOXYLIC ACID, 3-(3-NITROPHENYL)-, ETHYL ESTER (CAS No. 448187-55-1) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
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